Hexachloro-1,3-butadiene
Description
Significance of Hexachloro-1,3-butadiene as an Environmental Contaminant
HCBD's chemical properties contribute to its persistence and widespread distribution in the environment. It is poorly soluble in water but has a high affinity for organic matter, leading to its accumulation in soil and sediments. epa.govcdc.gov Its volatility allows for atmospheric transport over long distances, resulting in its detection in remote areas far from its sources. pops.int
The primary pathways for HCBD to enter the environment include emissions from industrial processes and the historical and ongoing disposal of waste containing the compound. eurochlor.org Once in the environment, HCBD can be transported through various means, including volatilization into the air and adsorption to particulate matter in water and soil. who.int This persistence and mobility mean that HCBD poses a long-term threat to ecosystems. The compound is toxic to aquatic organisms and has the potential to bioaccumulate in the food chain, although biomagnification has not been definitively observed. eurochlor.orgpops.int
Research Trajectories and Gaps in this compound Studies
Research into HCBD has illuminated its environmental behavior and toxicological effects. Studies have consistently identified the kidney as the primary target organ for HCBD toxicity in animals, with observed effects including renal tubular damage and the development of tumors at high doses. epa.govwho.int The U.S. Environmental Protection Agency (EPA) has classified HCBD as a possible human carcinogen. epa.gov
Despite these findings, significant research gaps remain. While animal studies provide a basis for understanding its toxicity, there is a lack of reliable dose-response data for humans. epa.gov The full extent of HCBD's impact on human health at low levels of environmental exposure is not yet fully understood. chemicalbook.com Furthermore, while the primary mechanisms of toxicity are being unraveled, further investigation is needed to fully comprehend the intricacies of its metabolic pathways and the potential for genotoxicity. ca.gov A notable gap exists in the scientific literature regarding the biodegradation of HCBD, with limited studies on its dechlorination by microbial communities. tandfonline.com More research is also needed to understand the combined effects of HCBD with other environmental pollutants. researchgate.net
Global Regulatory Context and Academic Implications for Persistent Organic Pollutants
Recognizing the significant risks posed by persistent organic pollutants (POPs), the international community has taken action through the Stockholm Convention on Persistent Organic Pollutants. undp.orgwikipedia.org This global treaty aims to eliminate or restrict the production and use of these harmful chemicals. wikipedia.org In 2015, HCBD was listed in Annex A of the Stockholm Convention, signifying a global consensus to eliminate its intentional production and use. researchgate.netpops.int It was also added to Annex C, which addresses the unintentional formation and release of POPs. researchgate.netpops.int
This international regulatory framework has significant implications for both industry and academia. It necessitates the development and implementation of alternative industrial processes and improved emission control measures to minimize the unintentional release of HCBD. brsmeas.org For the academic community, the listing of HCBD as a POP underscores the importance of continued research into its environmental fate, transport, and toxicology. This research is crucial for informing risk assessments, developing effective remediation strategies for contaminated sites, and understanding the long-term ecological and health consequences of exposure to this persistent pollutant. nih.gov
Data on this compound
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4Cl6 | sigmaaldrich.com |
| Molar Mass | 260.76 g/mol | sigmaaldrich.com |
| Appearance | Colorless liquid | wikipedia.org |
| Odor | Turpentine-like | wikipedia.org |
| Boiling Point | 210-220 °C | sigmaaldrich.com |
| Melting Point | -22 to -19 °C | sigmaaldrich.com |
| Density | 1.665 g/mL at 25 °C | sigmaaldrich.com |
| Water Solubility | 2-2.55 mg/L | epa.gov |
| Vapor Pressure | 0.15 mmHg at 25°C | epa.gov |
Environmental Fate and Transport of this compound
| Parameter | Finding | Source |
|---|---|---|
| Environmental Partitioning | Primarily partitions to air (97.8%), followed by soil (1.0%), sediment (1.0%), and water (0.2%). | eurochlor.org |
| Atmospheric Half-life | Predicted to be greater than one year, exceeding the Stockholm Convention's two-day threshold for long-range transport. | pops.int |
| Soil Mobility | Low to no mobility in soil due to high adsorption to organic matter. | pops.int |
| Persistence in Sediment | Adsorption to sediment reduces bioavailability, leading to long-term persistence. | pops.int |
Structure
2D Structure
Properties
IUPAC Name |
1,1,2,3,4,4-hexachlorobuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl6/c5-1(3(7)8)2(6)4(9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNKSTSCBHKHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl6, Array | |
| Record name | HEXACHLOROBUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3557 | |
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| Record name | HEXACHLOROBUTADIENE | |
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Related CAS |
25668-23-9 | |
| Record name | 1,3-Butadiene, 1,1,2,3,4,4-hexachloro-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID7020683 | |
| Record name | Hexachloro-1,3-butadiene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorobutadiene appears as a colorless liquid with a mild odor. Insoluble in water and denser than water. Nonflammable. May be toxic by ingestion or inhalation. Used as a solvent and heat transfer fluid., Clear, colorless liquid with a mild, turpentine-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a mild, turpentine-like odor. | |
| Record name | HEXACHLOROBUTADIENE | |
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| Record name | HEXACHLOROBUTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Hexachlorobutadiene | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0314.html | |
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Boiling Point |
419 °F at 760 mmHg (NTP, 1992), 215 °C @ 760 mm Hg, 212 °C, 419 °F | |
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| URL | https://cameochemicals.noaa.gov/chemical/3557 | |
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| Record name | HEXACHLORO-1,3-BUTADIENE | |
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| Record name | HEXACHLOROBUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | HEXACHLOROBUTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/725 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hexachlorobutadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0314.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
90 °C | |
| Record name | Hexachlorobutadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/411 | |
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| Record name | HEXACHLOROBUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in alc, ether, In water, 3.20 mg/l @ 25 °C, Solubility in water: none, Insoluble | |
| Record name | HEXACHLOROBUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3557 | |
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| Record name | HEXACHLORO-1,3-BUTADIENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXACHLOROBUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Hexachlorobutadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0314.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.675 at 59.9 °F (USCG, 1999) - Denser than water; will sink, 1.556 @ 25 °C, Relative density (water = 1): 1.68, 1.675, 1.55 | |
| Record name | HEXACHLOROBUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3557 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HEXACHLORO-1,3-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXACHLOROBUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXACHLOROBUTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/725 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hexachlorobutadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0314.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
8.99 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.99 (AIR= 1), Relative vapor density (air = 1): 9.0, 8.99 | |
| Record name | HEXACHLOROBUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3557 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | HEXACHLORO-1,3-BUTADIENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXACHLOROBUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | HEXACHLOROBUTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/725 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.15 mmHg at 68 °F ; approximately 0.3 mmHg at 77 °F (NTP, 1992), 0.2 [mmHg], 0.22 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 20, 0.2 mmHg | |
| Record name | HEXACHLOROBUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3557 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexachlorobutadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/411 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HEXACHLORO-1,3-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2870 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXACHLOROBUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0896 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HEXACHLOROBUTADIENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/725 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hexachlorobutadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0314.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
87-68-3 | |
| Record name | HEXACHLOROBUTADIENE | |
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Melting Point |
-6 °F (NTP, 1992), -21 °C, -18 °C, -6 °F | |
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Environmental Distribution, Transport, and Persistence of Hexachloro 1,3 Butadiene
Environmental Occurrence and Spatiotemporal Distribution
HCBD has been detected in various environmental compartments, including the atmosphere, water systems, soil, sediment, and biota, even in remote regions like the Arctic. pops.intpops.int
Atmospheric Concentrations and Dispersal Patterns
Due to its physical and chemical properties, a significant portion of HCBD released into the environment is expected to partition to the air. eurochlor.org It can exist in the atmosphere as a vapor or adsorbed to airborne particulate matter. cdc.gov
Urban and Industrial Areas: In urban areas, atmospheric concentrations of HCBD have generally been measured at levels below 0.5 µg/m³. iarc.frwho.int Higher concentrations have been found near industrial and chemical waste disposal sites. For instance, in Niagara Falls, ambient air levels reached up to 0.39 µg/m³. eurochlor.org A Canadian survey from 1989 to 1997 detected HCBD in less than 2% of over 9,000 outdoor air samples, with a maximum concentration of about 4 µg/m³ recorded in Windsor in 1992. eurochlor.org More recent studies in China have found high levels of HCBD in the air near tetrachloroethylene (B127269) factories, with concentrations ranging from 1.46 to 5530 µg/m³. researchgate.net
Remote Areas: In remote areas, concentrations are significantly lower, typically less than 1 pg/m³. iarc.frwho.int The detection of HCBD in remote locations supports the understanding that it can undergo long-range atmospheric transport. cdc.govnih.gov More than 96% of HCBD released from industrial sources is thought to persist and be transported over long distances in the atmosphere. nih.gov
Aquatic System Concentrations and Dynamics
HCBD is frequently detected in ambient water, with its distribution influenced by factors like industrial discharge and partitioning to sediment. iarc.fr
Rivers and Lakes: In European rivers and lakes, HCBD concentrations have been recorded up to 2 µg/L, though mean levels are typically below 100 ng/L. who.int In the Great Lakes region of Canada, much lower levels of around 1 ng/L have been measured. iarc.frwho.int In the United States, HCBD has been detected in a very low percentage of surface water monitoring sites. eurochlor.org However, data from the Water Quality Portal indicates that HCBD was detected in about 31% of over 4,000 groundwater samples, with a maximum concentration of 6.38 ppm. cdc.gov
Drinking Water: HCBD has been detected in drinking water at low concentrations, in the range of 2–3 ng/L. iarc.fratamanchemicals.com In an Ontario survey from 1991–1995, it was found in only five out of nearly 3,000 treated drinking water samples, with a maximum concentration of 6 ng/L. eurochlor.org
Terrestrial and Sediment Compartment Concentrations
Due to its tendency to adsorb to organic matter, HCBD can accumulate in soil and sediment. pops.int
Soil: In a survey of agricultural soils in East China, HCBD was detected in 59.3% of samples, with concentrations ranging from 0.07 to 8.47 ng/g dry weight. researchgate.net Near a chemical plant in China, soil concentrations of HCBD were found to be high within the plant and decreased with distance. researchgate.net In contrast, a Canadian survey did not detect HCBD in soil samples, with a detection limit of 0.05 µg/kg. eurochlor.org
Sediment: Sediments often contain higher levels of HCBD than the overlying water. atamanchemicals.com In the Great Lakes, sediment concentrations have been reported to be as high as 120 µg/kg dry weight, with older sediment layers from around 1960 showing even higher concentrations of up to 550 µg/kg wet weight. iarc.frwho.int Sediments from the Niagara River contained 2.9 to 11 µg/kg of HCBD. eurochlor.org In a swamp area in Louisiana, sediment levels ranged from less than 0.05 µg/kg to 0.40 µg/kg. eurochlor.org
Occurrence in Biota Across Trophic Levels
HCBD has a high potential for bioaccumulation in aquatic organisms, as indicated by its high octanol-water partition coefficient (log Kow = 4.78). researchgate.netwho.int
Aquatic Organisms: Bioconcentration factors (BCFs) for HCBD in aquatic animals have been reported to range from 29 to 7,000 µg/L. waterquality.gov.au In fish, BCF values have been reported to be between 1 and 19,000 L/kg. pops.int In polluted waters, levels of over 1000 µg/kg wet weight have been measured in several species. who.int Generally, concentrations in organisms away from industrial outflows are below 100 µg/kg wet weight. iarc.frwho.int
Trophic Transfer: While HCBD bioaccumulates, studies suggest it does not significantly biomagnify in the food chain. eurochlor.org This has been observed in the Lake Ontario ecosystem and other aquatic food chains. eurochlor.org
Higher Trophic Levels: HCBD has been detected in higher trophic level organisms. For example, it has been reported in Beluga whale blubber at concentrations up to 278 µg/kg and in polar bear fat at 1–9 µg/kg in samples from the early 2000s. pops.intpops.int
Environmental Fate Mechanisms of Hexachloro-1,3-butadiene
The environmental fate of HCBD is governed by several processes that determine its movement and persistence in different environmental compartments.
Intercompartmental Transport Processes
The primary mechanisms for the movement of HCBD between environmental compartments are volatilization and adsorption to particulate matter, followed by deposition or sedimentation. who.intinchem.org
Volatilization: Given its vapor pressure and Henry's Law constant, volatilization from water and soil surfaces is a significant transport pathway for HCBD to the atmosphere. pops.intwho.int
Adsorption and Deposition: HCBD can adsorb to particulate matter in the air and water. who.int This adsorbed HCBD can then be removed from the atmosphere through dry and wet deposition and from the water column through sedimentation. inchem.org Sorption to sediments is considered an important removal mechanism from water. waterquality.gov.au
Soil Mobility: HCBD does not migrate rapidly in soil, particularly in soils with high organic carbon content, due to its tendency to adsorb to soil particles. cdc.govwho.int
Data Tables
Table 1: Atmospheric Concentrations of this compound
| Location Type | Concentration Range | Notes |
| Urban Areas | < 0.5 µg/m³ | General finding in multiple studies. iarc.frwho.int |
| Near Industrial Sites | Up to 0.39 µg/m³ (Niagara Falls) | Higher concentrations observed near sources. eurochlor.org |
| Remote Areas | < 1 pg/m³ | Demonstrates long-range transport. iarc.frwho.int |
Table 2: Aquatic Concentrations of this compound
| Water Body Type | Concentration Range | Notes |
| European Rivers/Lakes | Up to 2 µg/L (mean < 100 ng/L) | who.int |
| Great Lakes (Canada) | ~1 ng/L | iarc.frwho.int |
| Drinking Water | 2–3 ng/L | iarc.fratamanchemicals.com |
Table 3: Terrestrial and Sediment Concentrations of this compound
| Compartment | Concentration Range | Notes |
| Agricultural Soil (China) | 0.07 - 8.47 ng/g dw | researchgate.net |
| Great Lakes Sediment | Up to 120 µg/kg dw | Older layers had higher concentrations. iarc.frwho.int |
| Niagara River Sediment | 2.9 - 11 µg/kg | eurochlor.org |
Table 4: Bioconcentration of this compound
| Organism Group | Bioconcentration Factor (BCF) | Notes |
| Aquatic Animals | 29 - 7,000 µg/L | waterquality.gov.au |
| Fish | 1 - 19,000 L/kg | pops.int |
Volatilization Dynamics from Aqueous and Soil Media
Due to its vapor pressure, volatilization is a significant transport pathway for this compound from both water and soil into the atmosphere. who.intpops.int When released into water, a notable portion of HCBD partitions into the air. ccme.ca One fugacity model indicated that if HCBD is released into water, approximately 15.9% will move into the atmosphere. ccme.ca Similarly, when released into the air, over 98% is expected to remain in that compartment. unep.org
The rate of volatilization from aqueous environments can be influenced by factors such as water turbulence; in less turbulent waters, HCBD is considered more persistent. who.int While it volatilizes from water, it does not do so as readily as other short-chain halogenated solvents. ccme.ca From soil, volatilization is also a key dissipation process, though it can be hindered by the compound's tendency to adsorb to soil particles, particularly those with high organic carbon content. who.intcdc.gov
Adsorption and Partitioning to Particulate Matter and Organic Carbon
This compound exhibits a strong tendency to adsorb to particulate matter, soil, and sediments, a process largely driven by its high partition coefficients (log K_oc_ and log K_ow_). eurochlor.orgcdc.gov The estimated high partition coefficient (log K_oc_) of 3.67 indicates that soil adsorption is a significant process, especially in soils rich in organic carbon. cdc.gov This adsorption to soil and suspended particulate matter is a primary mechanism for its intercompartmental transport. who.int
In aquatic systems, the high octanol-water partition coefficient (log K_ow_ of 4.78) leads to a preferential partitioning from water to sediments and biota. cdc.govcdc.gov Consequently, environmental surveys often report higher concentrations of HCBD in sediments compared to the overlying water. cdc.govepa.gov For instance, in one study, water levels of HCBD were less than 2 µg/l, while sediment concentrations exceeded 200 µg/l. epa.gov The process of desorption from contaminated soil has been observed to occur in two stages, involving loosely and tightly bound phases. cdc.gov
Sedimentation Processes in Aquatic Environments
Sediments act as a major sink for this compound in aquatic environments. who.intccme.ca Due to its hydrophobic nature and tendency to adsorb to suspended particulates, HCBD settles into bottom sediments. ccme.ca This process is a key factor in its removal from the water column. waterquality.gov.au
The accumulation of HCBD in sediments is well-documented, with concentrations in bottom sediments of the Great Lakes area reaching as high as 120 µg/kg dry weight. who.int Older sediment layers, dating back to around 1960, have shown even higher concentrations, up to 550 µg/kg wet weight. who.intiarc.fr Studies have also indicated that the concentration of HCBD in sediment can increase with the particle size of the sediment. who.int The presence of HCBD in sediments from remote locations like Great Slave Lake provides evidence of its long-range environmental transport. unep.org
Persistence Characterization and Environmental Half-Lives
This compound is recognized as a persistent organic pollutant. researchgate.netnih.gov It is not expected to undergo hydrolysis. who.intpops.int While it appears to be biodegradable under aerobic conditions, this has not been thoroughly investigated, and it may not degrade under anaerobic conditions in soil. who.intpops.int
The persistence of HCBD varies across different environmental media, as indicated by its estimated half-lives.
| Environmental Compartment | Estimated Half-Life | Source |
|---|---|---|
| Atmosphere | Up to 2.3 years | who.int |
| Atmosphere (tropospheric) | 60 days to 1.6 years | cdc.gov |
| Water | 3 days to 12 months | pops.int |
| Water (rivers) | 3–30 days | cdc.gov |
| Water (lakes) | 30–300 days | cdc.gov |
| Soil | 4 to 26 weeks | pops.int |
Bioaccumulation and Biomagnification Research
This compound has a high potential for bioaccumulation in organisms, which has been confirmed by both laboratory and field observations. who.int
Bioconcentration Factors in Aquatic Organisms
The bioconcentration factor (BCF) is a key measure of a chemical's tendency to accumulate in an organism from the surrounding water. For this compound, reported BCF values in aquatic organisms vary widely, which may be due to species-specific differences in metabolism and the concentrations tested. pops.intccme.ca Despite this variability, many reported BCF values are significant, indicating a high potential for bioaccumulation. pops.intunep.org
| Organism | Bioconcentration Factor (BCF) | Source |
|---|---|---|
| Aquatic Organisms (general) | 1 to 19,000 | unep.org |
| Rainbow Trout | 5,800 and 17,000 (steady-state, wet weight) | who.int |
| Dab (Limanda limanda) - Muscle | 700 | unep.org |
| Dab (Limanda limanda) - Liver | 10,000 | unep.org |
| Carp and Fathead Minnow | 6,480 to 7,410 L/kg | pops.int |
| Fish | 6,280 to 7,720 | pic.int |
Evidence and Studies on Food Chain Transfer and Biomagnification Potential
Despite its high bioaccumulation potential, evidence suggests that this compound does not significantly biomagnify in food chains. who.inteurochlor.orgunep.org Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain.
The lack of biomagnification is attributed to a relatively fast depuration rate in some organisms. ccme.caunep.org For example, the half-life for elimination of HCBD from the tissues of goldfish was found to be 6.3 days. unep.org While concentrations of HCBD in aquatic organisms, birds, and mammals indicate bioaccumulation, biomagnification has not been observed in either laboratory or field studies. who.intiarc.fr Studies on the food chains of Chinese toads found biomagnification factors to be between 0.16 and 0.64, indicating that HCBD did not biomagnify. researchgate.net
Degradation Pathways and Transformation of Hexachloro 1,3 Butadiene in Environmental Systems
Abiotic Degradation Pathways
Abiotic degradation of HCBD involves non-biological processes, primarily driven by light and chemical reactions in the absence of microorganisms.
Hexachloro-1,3-butadiene is susceptible to degradation by sunlight in a process known as photolysis. pops.int When exposed to xenon arc radiation with wavelengths greater than 290 nm, one of the main degradation products identified is hydrogen chloride. who.int
In the atmosphere, the primary removal mechanism for HCBD is predicted to be its reaction with hydroxyl (OH) radicals and ozone through photooxidation. pops.int These atmospheric photochemical reactions can lead to the degradation and transformation of HCBD. nih.gov It has been suggested that these reactions could potentially form other toxic compounds, such as phosgene. nih.gov While HCBD is susceptible to these photodegradation processes, its persistence in the atmosphere can be significant, with an estimated tropospheric half-life of over a year. pops.int
This compound demonstrates considerable stability against hydrolysis, which is the chemical breakdown of a compound due to reaction with water. chemicalbook.com It is highly resistant to chemical degradation by strong acids and alkalis when in the absence of suitable solvents. who.int However, it can be readily degraded by ethanolic alkali. who.int Due to the lack of hydrolysable functional groups, HCBD is not expected to undergo significant hydrolysis under typical environmental conditions. pops.int
Mechanistic Toxicology and Biochemical Interactions of Hexachloro 1,3 Butadiene
Absorption, Distribution, and Elimination Kinetics in Organisms
Studies in animal models, particularly rats and mice, have been crucial in elucidating the toxicokinetic profile of hexachloro-1,3-butadiene (HCBD). Following oral administration in male rats, HCBD is absorbed, and its elimination is primarily facilitated through bile. nih.govsurrey.ac.uk Research shows that over a two-day period, 17-20% of the administered dose is eliminated daily via the biliary route. nih.govsurrey.ac.uk Fecal excretion accounts for a smaller fraction, less than 5% of the dose per day in the initial 48 hours, which suggests an extensive enterohepatic recirculation of the biliary metabolites. nih.govsurrey.ac.uk
Urinary excretion represents a minor elimination pathway, accounting for no more than 3.5% of the dose within any 24-hour period following administration. nih.govsurrey.ac.uk In contrast, studies with control rats receiving a tracer dose of HCBD intraperitoneally showed that 40% of the dose was excreted in feces and 30% in urine over 48 hours. nih.gov However, in rats with HCBD-induced kidney damage, excretion was significantly reduced, with only 7% found in feces and 6% in urine, highlighting the impact of organ toxicity on elimination kinetics. nih.gov
Table 1: Excretion of this compound in Rats
| Route of Excretion | Time Period | Percentage of Dose | Animal Model Condition |
|---|---|---|---|
| Biliary | First 48 hours | 34-40% | Normal |
| Fecal | First 48 hours | < 10% | Normal (Oral) |
| Fecal | 48 hours | 40% | Normal (Intraperitoneal) |
| Fecal | 48 hours | 7% | Nephrotoxic |
| Urinary | 24 hours | < 3.5% | Normal (Oral) |
| Urinary | 48 hours | 30% | Normal (Intraperitoneal) |
| Urinary | 48 hours | 6% | Nephrotoxic |
Following absorption, HCBD and its metabolites are distributed to various tissues, with a pronounced accumulation in the liver and kidneys, the primary target organs for its toxicity. researchgate.net Whole-body autoradiography in rats administered radiolabelled HCBD has demonstrated a high concentration of radioactivity in the kidney, specifically in the outer medulla. surrey.ac.uk The kidney's particular sensitivity is linked to its role in processing and eliminating the compound's metabolites. nih.gov
Histopathological studies confirm that the kidney is the most sensitive organ to HCBD-induced damage, with changes characterized by the degeneration of tubular epithelial cells, particularly in the straight portion of the proximal tubules. exlibrisgroup.com In addition to the kidneys and liver, HCBD has been detected in adipose tissue. Analysis of Canadian human adipose tissue found an average concentration of 0.004 µg/g. cdc.gov
Biotransformation and Metabolic Activation Pathways
The toxicity of HCBD is not caused by the parent compound itself but is a result of its metabolic activation into reactive intermediates. nih.gov This bioactivation process is a multi-step pathway primarily involving conjugation with glutathione (B108866) and subsequent enzymatic processing in the kidney. nih.govnih.gov
The initial and critical step in the biotransformation of HCBD is its conjugation with glutathione (GSH). nih.gov This reaction is catalyzed by glutathione S-transferases (GSTs) and occurs predominantly in the liver. nih.gov The product of this initial conjugation is S-(1,2,3,4,4-pentachloro-1,3-butadienyl)glutathione (PCBG). surrey.ac.uknih.gov Studies have shown that hepatic microsomal GSTs are more efficient at catalyzing this reaction than cytosolic GSTs. nih.gov
The resulting glutathione S-conjugate, PCBG, is then transported to the kidney for further processing. nih.gov It can also be a substrate for further conjugation with another molecule of glutathione, leading to the formation of a diglutathione conjugate identified as 1,4-bis(glutathion-S-yl)-1,2,3,4-tetrachlorobuta-1,3-diene (BTCB). nih.gov Hepatic cytosol is more efficient at forming this di-conjugate than hepatic microsomes. nih.gov The formation of these S-conjugates is a crucial step that prepares the compound for elimination but also initiates the pathway toward toxic activation. nih.gov
Once the glutathione S-conjugate (PCBG) is translocated to the kidney, it undergoes further metabolism. It is sequentially catabolized by enzymes such as γ-glutamyltransferase and dipeptidases to form the corresponding cysteine S-conjugate, S-(1,2,3,4,4-pentachloro-1,3-butadienyl)-L-cysteine (PCBC). nih.govnih.gov
This cysteine conjugate is a substrate for the enzyme cysteine S-conjugate beta-lyase (β-lyase). nih.govnih.gov This pyridoxal (B1214274) 5'-phosphate-dependent enzyme is found in several tissues, but its activity in the kidney is central to HCBD's organ-specific toxicity. nih.govnih.govwikipedia.orggenome.jp The β-lyase catalyzes a β-elimination reaction, cleaving the C-S bond of the cysteine conjugate. nih.govnih.gov This enzymatic action is the key bioactivation step, transforming the relatively stable cysteine conjugate into a highly reactive species. nih.gov Studies have localized β-lyase activity to the proximal tubule segments of the nephron, which correlates with the site of HCBD-induced kidney damage. nih.gov
The cleavage of PCBC by renal cysteine conjugate β-lyase results in the formation of pyruvate, ammonia, and an unstable, reactive sulfur-containing fragment. nih.govnih.govresearchgate.net This fragment, a reactive thiol, is the ultimate toxic metabolite responsible for the cellular damage observed in HCBD-induced nephrotoxicity. nih.gov The formation of this reactive thiol within the kidney explains the localized damage to this organ with minimal effects on the liver, where the initial glutathione conjugation occurs. nih.gov Experiments in rats with biliary cannulas, which prevent the transport of hepatic metabolites to the kidney, completely protected the animals from HCBD-induced kidney damage, demonstrating that hepatic metabolites are solely responsible for the nephrotoxicity. nih.govsurrey.ac.uk The reactive thiol can covalently bind to cellular macromolecules, leading to metabolic derangement, a reduction in ATP, and ultimately, cell death within the susceptible kidney cells. nih.gov
Hepatic and Renal Metabolic Processing
The biotransformation of this compound (HCBD) is a critical determinant of its toxicity, involving a multi-step process that primarily occurs in the liver and kidneys. The initial and most significant step in HCBD metabolism is its conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process predominantly takes place in the liver, where both microsomal and cytosolic GSTs efficiently convert HCBD to S-(pentachlorobutadienyl)glutathione (PCBG). nih.gov Studies in rats have shown that microsomal GSTs in the liver are more efficient at catalyzing this conjugation than their cytosolic counterparts. nih.gov In contrast, the formation of PCBG in kidney subcellular fractions is significantly lower. nih.gov
Following its formation in the liver, the glutathione conjugate is transported to the bile. Evidence suggests that these biliary metabolites can be reabsorbed from the intestine and subsequently translocated to the kidneys, leading to enterohepatic recirculation. In the kidneys, the PCBG conjugate undergoes further processing by enzymes of the mercapturic acid pathway. researchgate.net Renal γ-glutamyltransferase (GGT) and cysteinylglycinase metabolize PCBG to S-(pentachlorobutadienyl)-L-cysteine (PCBC). researchgate.net
This cysteine conjugate, PCBC, is a key intermediate in the bioactivation of HCBD. It can be further metabolized by two pathways. One pathway involves N-acetylation to form N-acetyl-S-(pentachlorobutadienyl)-L-cysteine (N-Ac-PCBC), a mercapturic acid that is primarily excreted in the urine. nih.gov The other, more toxicologically significant pathway, involves the cleavage of the C-S bond of PCBC by the renal enzyme β-lyase, which is present in both mitochondria and cytosol of kidney cells. nih.govnih.gov This cleavage generates a reactive thiol that is believed to be the ultimate nephrotoxic species.
A sex-specific metabolic pathway has also been identified in rats, where N-Ac-PCBC can be oxidized to N-acetyl-S-(pentachlorobutadienyl)-L-cysteine sulfoxide (B87167) (N-Ac-PCBC-SO). This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP3A1/2, and occurs in male but not female rats. nih.gov While cytochrome P450 is involved in this specific sulfoxidation, oxidative metabolism of the parent HCBD by cytochrome P-450 has not been demonstrated to be a significant pathway. nih.gov
Metabolic Pathway of this compound
| Step | Location | Enzyme(s) Involved | Metabolite(s) Formed | Significance |
|---|---|---|---|---|
| 1. Glutathione Conjugation | Liver (primarily) | Glutathione S-transferases (GSTs) | S-(pentachlorobutadienyl)glutathione (PCBG) | Initial detoxification and transport form |
| 2. Renal Processing | Kidney | γ-glutamyltransferase (GGT), cysteinylglycinase | S-(pentachlorobutadienyl)-L-cysteine (PCBC) | Intermediate for bioactivation or excretion |
| 3. Mercapturic Acid Formation | Kidney | N-acetyltransferase | N-acetyl-S-(pentachlorobutadienyl)-L-cysteine (N-Ac-PCBC) | Urinary excretion product |
| 4. Bioactivation | Kidney | Cysteine conjugate β-lyase | Reactive thiol | Ultimate nephrotoxic species |
| 5. Sulfoxidation (sex-specific) | Kidney | Cytochrome P450 3A1/2 (in male rats) | N-acetyl-S-(pentachlorobutadienyl)-L-cysteine sulfoxide (N-Ac-PCBC-SO) | Sex-dependent metabolic difference |
Mechanisms of Organ-Specific Toxicity
The selective nephrotoxicity of this compound is a direct consequence of its metabolic activation within the kidney. The process begins with the hepatic conjugation of HCBD with glutathione, followed by transport to the kidneys and enzymatic processing to the cysteine S-conjugate, S-(pentachlorobutadienyl)-L-cysteine (PCBC). nih.govnih.gov This conjugate is actively taken up by the organic anion transport system in the proximal tubules of the kidney. researchgate.net
The critical step in the manifestation of renal toxicity is the bioactivation of the cysteine conjugate by the renal enzyme cysteine conjugate β-lyase. nih.gov This enzyme cleaves the C-S bond of PCBC, generating a highly reactive and unstable thioketene (B13734457) intermediate. researchgate.net This reactive species is capable of covalently binding to cellular macromolecules, including proteins and DNA, leading to cellular damage and initiating the toxic response. nih.gov
The primary target of HCBD-induced nephrotoxicity is the proximal tubule, specifically the pars recta (straight portion) and to a lesser extent, the pars convoluta. nih.govnih.govnih.gov Histopathological examination reveals renal tubular necrosis in these regions following HCBD administration. nih.govnih.gov This damage to the proximal tubules impairs their function, leading to observable effects such as reduced accumulation of the organic anion p-aminohippurate (B12120003) (PAH) by renal slices and an increase in plasma urea (B33335). nih.gov The selective damage to the organic anion transport system is a key feature of HCBD-induced renal injury. researchgate.netnih.gov
The nephrocarcinogenicity of HCBD is intimately linked to its nephrotoxic effects. The chronic cellular injury and subsequent regenerative cell proliferation in the proximal tubules are believed to promote the development of renal tumors. nih.gov Studies in rats have shown that HCBD can promote N-ethyl-N-hydroxyethylnitrosamine (EHEN)-initiated renal tumorigenesis, an effect associated with nephropathy and increased cell proliferation in the outer stripe of the kidney. nih.gov The formation of the monoglutathione S-conjugate and its subsequent cleavage by β-lyase is considered responsible for the nephrocarcinogenic effects of HCBD. nih.gov
Key Events in HCBD-Induced Renal Toxicity
| Event | Description | Consequence |
|---|---|---|
| Hepatic Conjugation | HCBD is conjugated with glutathione in the liver. | Formation of S-(pentachlorobutadienyl)glutathione (PCBG). |
| Renal Uptake | The glutathione conjugate and its metabolites are transported to the kidney and taken up by proximal tubule cells. | Accumulation of toxic precursors in the target organ. |
| Metabolic Activation | The cysteine conjugate (PCBC) is cleaved by renal β-lyase. | Generation of a highly reactive thioketene. |
| Macromolecular Binding | The reactive metabolite covalently binds to cellular components. | Cellular dysfunction and necrosis. |
| Proximal Tubule Damage | Selective necrosis of the pars recta and pars convoluta of the proximal tubule. | Impaired renal function, proteinuria, and elevated blood urea nitrogen. nih.govnih.gov |
| Regenerative Proliferation | Chronic injury leads to sustained cell division to replace damaged cells. | Promotion of initiated cells, leading to renal tumor formation. |
While the kidney is the primary target organ for this compound toxicity, the liver also exhibits cellular and molecular effects. The hepatic toxicity of HCBD is generally considered to be less severe than its renal effects.
Studies in rats and mice have demonstrated that HCBD administration leads to a time- and dose-related increase in hepatic water content, a condition known as hydropic change. nih.govnih.gov This is associated with a parallel increase in sodium and potassium ions, although the intracellular cation concentration remains unchanged. nih.govnih.gov Histopathological examination of the liver reveals fine cytoplasmic vacuolation of periportal hepatocytes. nih.gov At higher doses, ballooning and degeneration of these cells can occur. nih.gov
A rapid decrease in liver non-protein sulfhydryl (NP-SH) content, largely representing glutathione, is also observed following HCBD administration, consistent with its conjugation-dependent metabolism. nih.gov However, unlike in the kidney, this initial metabolic step in the liver does not lead to the same degree of severe, acute necrosis under most exposure conditions. nih.gov
Genotoxicity and Carcinogenicity Mechanisms
The carcinogenicity of this compound is underpinned by its genotoxic activity, which involves direct interaction with genetic material. The metabolic activation of HCBD to a reactive electrophilic species is a prerequisite for its ability to form covalent bonds with nucleic acids, resulting in the formation of DNA adducts. nih.gov
The key bioactivation pathway leading to genotoxicity is the same as that for nephrotoxicity: hepatic glutathione conjugation followed by renal processing and cleavage of the cysteine conjugate by β-lyase. researchgate.netnih.gov The resulting reactive thioketene is a potent electrophile that can attack nucleophilic sites on DNA bases. researchgate.net This covalent binding alters the structure of DNA, forming adducts that can lead to mutations if not properly repaired by the cell's DNA repair machinery. These mutations, if they occur in critical genes such as proto-oncogenes or tumor suppressor genes, can initiate the process of carcinogenesis.
The evidence strongly suggests that the formation of the monoglutathione S-conjugate and its subsequent bioactivation is the primary route responsible for the nephrocarcinogenicity of HCBD. nih.gov This pathway provides a clear mechanistic link between the metabolism of HCBD and its ability to damage DNA in its target organ, the kidney.
A key indicator of genotoxic potential is the ability of a chemical to induce DNA repair mechanisms. Unscheduled DNA synthesis (UDS) is a process of DNA repair that occurs outside of the normal S-phase of the cell cycle and is a response to DNA damage. nih.gov The induction of UDS is a well-established marker for genotoxicity. researchgate.netoecd.org
This compound has been shown to induce UDS, providing direct evidence of its DNA-damaging capabilities. nih.gov Studies using Syrian hamster embryo fibroblasts have demonstrated that both HCBD and its monooxidation product, pentachloro-3-butenoic acid (PCBA), can induce UDS. nih.govnih.gov This induction occurs both with and without an external metabolic activation system, suggesting that the cells themselves have some capacity to metabolize HCBD to a genotoxic intermediate. However, the intensity of UDS induction is significantly increased (approximately threefold) in the presence of a metabolic activation system, highlighting the importance of biotransformation in the genotoxicity of HCBD. nih.gov
The ability of HCBD to cause DNA damage that elicits a repair response in the form of UDS is consistent with its classification as a genotoxic carcinogen. nih.gov This mechanism, coupled with the formation of DNA adducts and the promotion of cell proliferation following toxicity, provides a comprehensive explanation for the carcinogenicity of this compound, particularly in the kidney.
Renal Tumor Promotion and Hyperplasia Induction
This compound is a potent nephrotoxicant that can lead to the development of renal tumors in animal models. nih.govnih.gov The mechanism of HCBD-induced renal carcinogenesis is considered to be non-genotoxic and secondary to chronic cytotoxicity and subsequent regenerative cell proliferation. nih.gov HCBD-induced neoplasms typically occur only at dose levels that also cause discernible kidney injury. nih.gov
The compound selectively damages the pars recta, or straight portion, of the proximal tubules in the kidney. nih.govexlibrisgroup.com Chronic exposure leads to a sequence of events beginning with tubular cell death (necrosis), followed by a compensatory increase in cell division (hyperplasia) to repair the damage. nih.govexlibrisgroup.com This sustained state of elevated cell proliferation increases the probability of spontaneous mutations occurring and becoming fixed, ultimately leading to the formation of tumors. nih.gov
Studies in rats have demonstrated the tumor-promoting ability of HCBD. nih.gov In experiments where rats were first treated with a known tumor initiator, N-ethyl-N-hydroxyethylnitrosamine (EHEN), subsequent long-term dietary administration of HCBD resulted in a significantly higher incidence of renal cell tumors compared to rats treated with EHEN alone. nih.gov This indicates that HCBD acts as a promoter in renal carcinogenesis. The promotion of tumors is closely associated with nephropathy and the resulting cell proliferation. nih.gov
The induction of cell proliferation has been confirmed by measuring the incorporation of bromodeoxyuridine (BrdU) and the presence of proliferating cell nuclear antigen (PCNA), both of which are markers for DNA synthesis and cell division. nih.gov Chronic and short-term exposure to HCBD caused a marked increase in the number of BrdU-incorporating and PCNA-positive cells in the outer stripe of the kidney, the region where the pars recta of the proximal tubule is located. nih.gov
Long-term (2-year) ingestion studies in rats have shown that HCBD can cause renal tubular adenomas and adenocarcinomas. nih.govsurrey.ac.uk Pathological examinations revealed changes in the kidneys that included not only neoplasia but also hyperplasia of the renal tubular epithelium. exlibrisgroup.comsurrey.ac.uk
| Study Type | Animal Model | Key Findings | Mechanistic Implication |
|---|---|---|---|
| Tumor Promotion Study | Male Wistar Rats | HCBD significantly increased the incidence of renal cell tumors following initiation with EHEN. nih.gov | Demonstrates HCBD acts as a tumor promoter. nih.gov |
| Chronic Toxicity Study | Rats | Caused renal tubular adenomas and adenocarcinomas at high doses that also produced renal injury. nih.gov | Links carcinogenicity to preceding cytotoxicity. nih.gov |
| Cell Proliferation Analysis | Male Wistar Rats | Marked increase in BrdU-incorporating and PCNA-positive cells in the outer stripe of the kidney. nih.gov | Confirms HCBD induces regenerative cell proliferation. nih.gov |
| Lifetime Ingestion Study | Rats | Induced hyperplasia and neoplasia (adenomas, adenocarcinomas) of the renal tubular epithelium. exlibrisgroup.comsurrey.ac.uk | Shows a progression from hyperplasia to neoplasia with chronic exposure. |
Reproductive and Developmental Toxicity Mechanisms
The available evidence suggests that this compound is not a primary reproductive or developmental toxicant. nih.govsurrey.ac.uk Its effects on reproductive outcomes appear to be secondary to maternal toxicity, specifically nephrotoxicity. nih.gov
In reproduction studies conducted in rats, HCBD did not produce adverse effects on key reproductive parameters, including the percentage of successful pregnancies or neonatal survival and development. nih.govsurrey.ac.uk Fertility indices, the number of corpora lutea, and implantation frequency were also unaffected in dominant lethal tests in rats. cdc.gov
However, at high dose levels, HCBD induced slight maternal toxicity, which was primarily characterized by kidney damage. nih.gov In conjunction with this maternal toxicity, a decrease in neonatal body weight was observed. nih.govsurrey.ac.uk This suggests that the adverse developmental outcome (reduced fetal growth) is likely a consequence of the poor health status of the mother due to kidney damage, rather than a direct toxic effect of HCBD on the developing fetus. No toxicological effects were observed among adult animals at lower doses, and similarly, no effects were seen in the neonates at low to intermediate dose levels. nih.gov
| Endpoint | Animal Model | Observed Effect | Postulated Mechanism |
|---|---|---|---|
| Reproductive Performance (e.g., % pregnancy, survival) | Rats | No adverse effects observed. nih.govsurrey.ac.uk | Lack of direct effect on fertility or reproductive processes. |
| Maternal Toxicity | Rats | Slight toxicity, primarily affecting the kidney, at high doses. nih.gov | Direct nephrotoxic action of HCBD on the maternal system. |
| Developmental Toxicity | Rats | Decreased neonatal body weight at maternally toxic doses. nih.gov | Indirect effect secondary to maternal systemic toxicity and impaired maternal health. |
Analytical Methodologies for Hexachloro 1,3 Butadiene Research
Extraction and Sample Preparation Techniques for Diverse Matrices
The primary goal of sample preparation is to isolate HCBD from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis retsch.commdpi.com. The choice of extraction technique is highly dependent on the nature of the sample matrix (e.g., water, soil, air, biological tissues) .
Common extraction and preparation techniques include:
Liquid-Liquid Extraction (LLE): This is a conventional method used for aqueous samples. For instance, water can be extracted with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) to transfer HCBD into the organic phase, which is then concentrated for analysis inchem.org.
Solid-Phase Extraction (SPE): Considered a more environmentally friendly technique than LLE due to lower solvent consumption, SPE is widely used for preparing water samples nih.gov. The water sample is passed through a cartridge containing a solid sorbent that retains HCBD, which is later eluted with a small volume of an organic solvent nih.gov.
Sorbent Tube Sampling for Air: For air analysis, vapors of HCBD are efficiently trapped using tubes containing an adsorbent material like Chromosorb 101 or XAD-2 resin acs.orgcdc.gov. The trapped compound is then desorbed, typically by solvent extraction with hexane, for subsequent analysis acs.orgcdc.gov.
Solvent Extraction for Solids and Tissues: For solid matrices like soil or biological tissues (e.g., fish), solvent extraction is employed. A common procedure involves homogenizing the sample and extracting it with a suitable solvent or solvent mixture, such as dichloromethane/n-hexane dioxin20xx.org. For fatty foods, a modified AOAC official method involves acetonitrile-petroleum ether partitioning to isolate the analyte nih.gov. Fish samples may first be freeze-dried, powdered, and subjected to matrix digestion with hydrochloric acid before solvent extraction dioxin20xx.org.
Following initial extraction, a "clean-up" step is often necessary to remove co-extracted interfering compounds. This is commonly achieved using column chromatography with adsorbents like Florisil® or silica (B1680970) gel inchem.orgdioxin20xx.orgnih.gov. The purified extract is then carefully concentrated to a final volume before instrumental analysis dioxin20xx.org.
Interactive Table: Extraction Methods for HCBD in Various Matrices
| Matrix | Extraction Technique | Key Steps | Reference |
| Water | Liquid-Liquid Extraction (LLE) | Extraction with hexane; concentration. | inchem.org |
| Water | Solid-Phase Extraction (SPE) | Sample passed through sorbent column; elution with organic solvent. | nih.gov |
| Air | Sorbent Tube Sampling | Air drawn through Chromosorb 101 or XAD-2; solvent desorption with hexane. | acs.orgcdc.gov |
| Fish/Fatty Foods | Solvent Extraction | Acetonitrile-petroleum ether partitioning; Florisil® column cleanup. | nih.gov |
| Fish Tissue | Solvent Extraction | Freeze-drying; acid digestion; extraction with dichloromethane/n-hexane; Florisil® cleanup. | dioxin20xx.org |
| Soil | Solvent Extraction | Extraction with an appropriate solvent like hexane. | nih.gov |
Chromatographic Detection and Quantification Approaches
Gas chromatography (GC) is the primary technique for separating HCBD from other compounds in a prepared sample extract. The choice of detector is critical for achieving the required sensitivity and selectivity.
Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive and selective method for analyzing electronegative compounds, particularly those containing halogens like HCBD measurlabs.comscioninstruments.comceda.ac.uk. The ECD contains a radioactive source (Nickel-63) that emits beta particles, creating a steady electrical current in the detector scioninstruments.com. When an electronegative compound like HCBD passes through the detector, it captures some of the electrons, causing a measurable drop in the current measurlabs.comscioninstruments.com. This response is proportional to the amount of the compound present.
GC-ECD is widely used for the analysis of organochlorine pesticides and other halogenated compounds and has been successfully applied to determine HCBD in various samples, including food commodities and environmental media nih.govmeasurlabs.comthermofisher.com. The high selectivity of the detector minimizes interference from non-halogenated compounds, and its sensitivity allows for the detection of HCBD at very low concentrations measurlabs.com. A method for determining HCBD in spinach, eggs, fish, and milk utilizes GC-ECD after extraction and cleanup nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a definitive tool for analyzing HCBD nih.govresearchgate.net. After compounds are separated by the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and break into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts as a chemical "fingerprint."
For enhanced specificity and sensitivity, especially in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) can be used dioxin20xx.orgthermofisher.com. This technique operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for HCBD are monitored. This significantly reduces background noise and improves detection limits dioxin20xx.org. GC-MS/MS has been effectively used to measure HCBD in fish tissue, providing improved specificity over GC-ECD methods dioxin20xx.org. The identity of HCBD detected in air samples has also been confirmed using mass spectrometry acs.org.
Advances in Trace Analysis and Detection Limits in Environmental and Biological Samples
Continuous improvements in analytical instrumentation have enabled the detection of HCBD at increasingly lower concentrations. The ability to perform trace analysis is vital, as the compound can be present in the environment at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels acs.org.
Several studies have reported low detection limits for HCBD in various media:
In a method developed for surface water analysis, a detection limit of 0.05 µg/L was achieved using GC-ECD inchem.org.
For the analysis of fish tissue using a highly specific GC-MS/MS method, limits of detection were in the range of 0.01-0.1 ng/g fresh weight dioxin20xx.org. Blank levels in the analytical procedure were found to be around 15.1 pg/g fresh weight for HCBD dioxin20xx.org.
An air sampling method using Chromosorb 101 followed by GC-ECD analysis was able to achieve detection levels in the nanogram per cubic meter (ng/m³) range acs.org.
The NIOSH method for air analysis using XAD-2 sorbent tubes reports an estimated limit of detection (LOD) of 0.02 µg per sample cdc.gov.
These low detection limits are essential for monitoring environmental contamination and assessing human exposure, as even trace amounts of persistent organic pollutants are of concern nih.gov.
Interactive Table: Reported Detection Limits for Hexachloro-1,3-butadiene
| Matrix | Analytical Method | Detection Limit | Reference |
| Surface Water | GC-ECD | 0.05 µg/L | inchem.org |
| Fish Tissue | GC-MS/MS | 0.01-0.1 ng/g (fresh weight) | dioxin20xx.org |
| Air | GC-ECD | 0.02 µg per sample | cdc.gov |
| Groundwater | Not specified | 0.1 ng/L (lower range of detection) | nih.gov |
Biomonitoring Techniques for Human and Wildlife Exposure Assessment
Human biomonitoring (HBM) is a method for assessing internal exposure by measuring a chemical, its metabolites, or reaction products in biological samples who.intuantwerpen.be. It provides a direct measure of the body's burden of a substance, integrating exposure from all sources and routes uantwerpen.be.
For HCBD, biomonitoring can be conducted by analyzing various biological matrices. Unmetabolized HCBD can be measured in human blood, urine, and exhaled air using techniques like GC-MS nih.gov. The analysis of metabolites can also serve as a biomarker of exposure. For example, the mercapturic acid of HCBD (N-acetyl-S-(1,1,2,3,4-pentachlorobutadienyl)-L-cysteine) has been identified as a metabolite in urine after separation by high-performance liquid chromatography (HPLC) and identification with GC/MS nih.gov.
Assessing HCBD levels in wildlife, particularly aquatic organisms, is a key component of environmental monitoring. Fish are often analyzed because HCBD is lipophilic and can bioaccumulate in fatty tissues dioxin20xx.org. The presence of HCBD in fish from contaminated water bodies, such as the lower Mississippi River basin and Lake Erie, has been documented through the analysis of tissue samples nih.govnih.gov. These studies provide critical data for assessing the health of ecosystems and potential exposure to humans through the food chain nih.gov.
Remediation and Abatement Strategies for Hexachloro 1,3 Butadiene Contamination
Biological Remediation Approaches
Biological remediation, or bioremediation, leverages the metabolic capabilities of microorganisms to break down or transform hazardous substances like HCBD into less toxic or non-toxic compounds. This approach is often considered a cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods. For chlorinated compounds such as HCBD, the primary microbial process is reductive dechlorination, which involves the sequential removal of chlorine atoms from the molecule.
The bioremediation of HCBD in soil and sediment is heavily influenced by the compound's tendency to adsorb strongly to organic matter and soil particles. eurochlor.org This strong adsorption reduces its bioavailability, making desorption the rate-limiting step in its degradation. eurochlor.org HCBD tends to accumulate in anoxic or anaerobic environments, such as deep soil layers and sediments. researchgate.net Consequently, anaerobic biodegradation is the principal mechanism for its natural attenuation.
The primary pathway for the microbial degradation of HCBD in these environments is reductive dechlorination, a process mediated by organohalide-respiring bacteria (OHRB). researchgate.net This process involves the use of HCBD as an electron acceptor by microorganisms, leading to the sequential removal of chlorine atoms. Research indicates that a combined anaerobic-aerobic degradation process may occur, with reductive biodegradation being the initial step. eurochlor.org
However, the effectiveness of bioremediation in soil can be limited by several factors. In the vadose (unsaturated) zone of soil, the presence of oxygen can inhibit the reductive dehalogenation reactions necessary for HCBD breakdown. nih.gov Furthermore, the high hydraulic conductivity of some soils can lead to short residence times for any applied biostimulation solutions, rendering them ineffective. nih.gov
To address these challenges, specific strategies have been developed. One approach involves inducing the native anaerobic microbial communities. For a similar compound, hexachlorobenzene, saturating arable soil with water created anaerobic conditions that led to high rates of reductive dechlorination. nih.gov Another innovative technique for vadose zone soils involves using a sodium alginate hydrogel to increase the retention time of a nutrient solution. nih.gov This solution can be amended with a redox-active compound, such as neutral red, which catalyzes the reductive dechlorination of HCBD by activated sludge microorganisms. nih.gov This method has been shown to lower the redox potential in the soil and reduce HCBD concentrations. nih.gov
The following table summarizes findings from studies on the anaerobic biodegradation of chlorinated compounds in sediment, illustrating the variability in degradation rates.
| Compound | Sediment Type | Incubation Period (weeks) | Degradation Rate (%) | Methane Generation | Reference |
| Hexachlorobenzene (HCB) | River Sediment | 20 | 47.6 - 59.4 | Accompanying | researchgate.net |
| trans-Chlordane (TC) | River Sediment | 20 | 0.0 - 33.0 | Accompanying | researchgate.net |
| cis-Chlordane (CC) | River Sediment | 20 | 0.0 - 12.0 | Accompanying | researchgate.net |
This table presents data for compounds structurally related to HCBD to illustrate the principles of anaerobic degradation in sediments. Data specific to HCBD degradation rates in field studies is limited.
Bioremediation of Hexachloro-1,3-butadiene (HCBD) in water bodies primarily relies on the activity of anaerobic microorganisms capable of reductive dechlorination. researchgate.net This process, often referred to as halorespiration, involves microorganisms using HCBD as an electron acceptor to gain energy, leading to the sequential removal of chlorine atoms. eurochlor.org Under aerobic conditions, HCBD has been observed to undergo complete biodegradation within seven days in water samples inoculated with domestic sewage. cdc.gov However, in anaerobic water, biodegradation did not occur in some studies without intervention. cdc.gov
The effectiveness of bioremediation in aquatic environments can be enhanced by stimulating the indigenous microbial populations or by introducing specific microbial consortia. This process is known as biostimulation or bioaugmentation, respectively. Enhanced in situ reductive dechlorination (ERD) is a common strategy used to remediate groundwater contaminated with chlorinated volatile organic compounds (CVOCs) like HCBD. frtr.gov ERD involves modifying the aquifer's conditions to stimulate microbial degradation under anaerobic conditions. frtr.gov This can be achieved through several mechanisms:
Direct Anaerobic Reductive Dechlorination: Microbes gain energy and grow by sequentially dechlorinating the contaminant. frtr.gov
Cometabolic Anaerobic Reductive Dechlorination: Enzymes or co-factors produced by microbes for their primary metabolism fortuitously degrade the chlorinated compound. frtr.gov
Abiotic Reductive Dechlorination: The contaminant is degraded by reactive compounds, such as metal sulfides, which are produced through biologically-mediated reactions like iron and sulfate (B86663) reduction. frtr.gov
Research has shown that microbial reductive dechlorination of HCBD can be achieved in methanogenic enrichment cultures. One study demonstrated the stepwise dechlorination of HCBD to less chlorinated butadienes, butenes, and finally to non-chlorinated end products like butane, butene, and 1,3-butadiene (B125203). The study reported a maximum dechlorination rate of 1.4 µmol/liter/day.
Another study found that activated sludge bacteria could be enabled to dechlorinate HCBD to nonchlorinated gases by the addition of cyanocobalamin (B1173554) (Vitamin B12). acs.org This highlights the potential of specific co-factors to enhance microbial activity. The following table summarizes the dechlorination products observed in a methanogenic enrichment culture.
| Parent Compound | Dechlorination Intermediates | Final Products |
| This compound | Pentachloro-1,3-butadiene | Butane |
| Tetrachloro-1,3-butadiene | 1-Butene | |
| Trichloro-1,3-butadiene | 2-Butene (cis/trans) | |
| Dichloro-1,3-butadiene | 1,3-Butadiene | |
| Monochloro-1,3-butadiene |
This table illustrates the sequential dechlorination pathway of HCBD by a methanogenic culture.
To overcome the limitations of natural attenuation, several strategies have been developed to enhance the rate and extent of microbial dechlorination of HCBD. These strategies focus on creating optimal environmental conditions and providing necessary substrates for the dechlorinating microorganisms.
A primary enhancement strategy is biostimulation , which involves the addition of nutrients and an electron donor (a carbon source) to the contaminated environment. The addition of organic substrates lowers the redox environment, creating the anaerobic conditions necessary for reductive dechlorination. frtr.gov This process stimulates the growth and activity of indigenous dechlorinating bacteria. Common substrates include lactate, acetate, and even complex organic materials.
Bioaugmentation is another key strategy, which involves introducing non-native, specialized microorganisms or microbial consortia to the contaminated site. This is particularly useful when the indigenous microbial population lacks the necessary genetic capability for efficient dechlorination. frtr.gov Commercially available cultures often contain Dehalococcoides species, which are known for their ability to completely dechlorinate chlorinated ethenes to non-toxic ethene. frtr.govnih.gov While specific strains for HCBD are less commonly commercialized, the principle remains the same: introducing bacteria with proven dechlorination capabilities can significantly accelerate remediation.
The use of co-factors and catalytic molecules can also enhance dechlorination. For instance, the addition of cyanocobalamin (vitamin B12) has been shown to enable activated sludge bacteria to dechlorinate HCBD. acs.org Similarly, redox-active compounds like neutral red can act as electron shuttles, facilitating the transfer of electrons to the chlorinated compound and thereby catalyzing reductive dechlorination. nih.gov
Finally, combining anaerobic and aerobic treatment processes can be an effective strategy. The initial anaerobic stage facilitates the reductive dechlorination of highly chlorinated HCBD to less chlorinated, and often more easily degradable, intermediates. nih.gov A subsequent aerobic stage can then be used to completely mineralize these less-chlorinated byproducts, which are more susceptible to oxidative degradation. nih.gov
The table below details various enhancement strategies and their mechanisms of action.
| Strategy | Mechanism of Action | Key Components/Agents | Target Environment |
| Biostimulation | Stimulates indigenous dechlorinating microbes by providing electron donors and nutrients. | Lactate, acetate, organic substrates | Soil, Sediment, Water |
| Bioaugmentation | Introduces specialized non-native microbes to supplement the indigenous population. | Dehalococcoides consortia | Soil, Sediment, Water |
| Co-factor Addition | Provides essential molecules that act as catalysts or are required for enzymatic activity. | Cyanocobalamin (Vitamin B12) | Water, Bioreactors |
| Electron Shuttling | Utilizes molecules to facilitate electron transfer to HCBD, enhancing reductive dechlorination. | Neutral Red | Soil |
| Anaerobic/Aerobic Sequential Treatment | Uses an initial anaerobic step for reductive dechlorination followed by an aerobic step for complete mineralization of intermediates. | Combined reactor systems | Water, Industrial Effluent |
Advanced Oxidation Processes (AOPs) for Aqueous Phase Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of recalcitrant organic compounds like this compound (HCBD).
Ozonation involves the application of ozone (O₃), a strong oxidant, to degrade contaminants. However, the direct reaction of ozone with certain recalcitrant compounds like HCBD can be slow. The efficacy of this process can be significantly enhanced by combining ozone with hydrogen peroxide (H₂O₂), a system known as peroxone. This combination accelerates the decomposition of ozone, leading to the formation of highly reactive hydroxyl radicals (•OH), which are much more effective at degrading HCBD.
The degradation of HCBD by ozonation has been shown to be pH-dependent. At an acidic pH of 3, the degradation rate is relatively slow. However, as the pH increases to 7 and 11, the degradation rate constant increases significantly. This is because the decomposition of ozone to form hydroxyl radicals is favored under neutral and alkaline conditions. The addition of hydrogen peroxide further enhances the degradation rate across all pH levels by promoting the generation of these radicals.
Research has demonstrated that under optimal conditions, the O₃/H₂O₂ process can achieve over 90% degradation of HCBD within 30 minutes. The degradation process involves the formation of several intermediate products. Gas chromatography-mass spectrometry (GC-MS) analysis has identified intermediates such as pentachloro-2-butenal, tetrachloromaleic acid, and other chlorinated aldehydes and acids. These intermediates are subsequently broken down into smaller, less harmful compounds like oxalic acid and formic acid, and ultimately mineralized to carbon dioxide, water, and chloride ions.
The table below summarizes the effect of different oxidative treatments on HCBD degradation.
| Treatment System | pH | Degradation Efficiency (after 30 min) | Key Oxidant(s) |
| O₃ | 3 | Moderate | O₃ |
| O₃ | 7 | High | O₃, •OH |
| O₃ | 11 | Very High | •OH |
| O₃/H₂O₂ | 3 | High | O₃, •OH |
| O₃/H₂O₂ | 7 | >90% | •OH |
| O₃/H₂O₂ | 11 | >90% | •OH |
UV photolysis involves the use of ultraviolet (UV) radiation to break down chemical compounds. Direct photolysis of this compound (HCBD) by UV light alone is generally an inefficient process, resulting in slow degradation rates. The effectiveness of UV treatment is dramatically improved by the addition of hydrogen peroxide (H₂O₂), creating an advanced oxidation process (AOP) known as the UV/H₂O₂ system.
In the UV/H₂O₂ process, UV light cleaves the hydrogen peroxide molecules to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can non-selectively attack and degrade organic pollutants like HCBD. The rate of HCBD degradation in this system is significantly influenced by the concentration of hydrogen peroxide and the pH of the solution.
Studies have shown that the degradation of HCBD follows pseudo-first-order kinetics in the UV/H₂O₂ system. The degradation rate increases with higher concentrations of H₂O₂ up to an optimal point. Beyond this optimal concentration, excess H₂O₂ can act as a scavenger of hydroxyl radicals, which can slightly decrease the efficiency of the process. The pH also plays a crucial role; degradation is generally more efficient in acidic or neutral conditions compared to alkaline conditions, as the hydroperoxide anion (HO₂⁻), which is more prevalent at high pH, has a lower quantum yield for radical formation and can also scavenge •OH radicals.
The degradation pathway of HCBD by the UV/H₂O₂ process involves a series of oxidation steps. The initial attack by hydroxyl radicals leads to the formation of various chlorinated intermediate products. Through continued oxidation, these intermediates are broken down into smaller organic acids and eventually mineralized into inorganic products such as carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻). The complete mineralization of HCBD ensures the removal of its toxicity from the water.
The following table presents comparative data on the degradation efficiency of different UV-based systems.
| Treatment System | pH | H₂O₂ Concentration | Degradation Efficiency | Key Oxidant(s) |
| UV Photolysis | 7 | 0 mM | Low | UV photons |
| UV/H₂O₂ | 3 | Optimal | High | •OH |
| UV/H₂O₂ | 7 | Optimal | Very High | •OH |
| UV/H₂O₂ | 11 | Optimal | Moderate | •OH, UV photons |
Mechanisms of Hydroxyl Radical Reactions
Advanced Oxidation Processes (AOPs) are remediation technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to degrade recalcitrant organic compounds like HCBD. nih.gov The reaction between hydroxyl radicals and organic compounds in an aqueous solution is typically rapid. copernicus.org For unsaturated compounds like 1,3-butadiene, the primary reaction mechanism is the addition of the •OH radical to the carbon-carbon double bonds. nih.gov This initiates a series of reactions leading to the breakdown of the parent molecule. nih.gov
The degradation of polychloro-1,3-butadienes (CBDs) by AOPs, specifically the UV/H₂O₂ process, is driven by their reaction with hydroxyl radicals. The second-order rate constants for the reaction of various CBDs with hydroxyl radicals (k•OH) have been determined, indicating a high reactivity. These rate constants are crucial for predicting the effectiveness of AOPs in degrading these contaminants.
Table 1: Second-Order Rate Constants for the Reaction of Polychloro-1,3-butadienes with Hydroxyl Radicals (k•OH)
| Compound | k•OH (M⁻¹ s⁻¹) |
|---|---|
| This compound (HCBD) | (0.9 ± 0.2) × 10⁹ |
| Pentachloro-1,3-butadienes (PCBDs) | (1.2 ± 0.3) × 10⁹ to (1.5 ± 0.3) × 10⁹ |
| Tetrachloro-1,3-butadienes (TCBDs) | (2.8 ± 0.6) × 10⁹ to (6.5 ± 1.3) × 10⁹ |
| Trichloro-1,3-butadienes (Tri-CBDs) | (5.8 ± 1.2) × 10⁹ |
The reaction of hydroxyl radicals with 1,3-butadiene can lead to the formation of various intermediate products, such as hydroxycarbonyls like 4-hydroxy-2-butenal, as well as smaller compounds including acrolein, glycolaldehyde, and glyoxal. nih.gov The subsequent reaction of these intermediates with more hydroxyl radicals contributes to the complete mineralization of the original contaminant. nih.gov
Reductive Remediation Technologies
Reductive technologies offer an alternative pathway for the degradation of highly chlorinated compounds like HCBD. These methods involve the transfer of electrons to the contaminant, leading to the removal of chlorine atoms, a process known as reductive dechlorination. wright.edusiremlab.com
Zero-valent iron (ZVI) is a widely used reductant for in-situ and ex-situ remediation of contaminated soil and groundwater. nih.govnih.gov It is effective in treating a range of contaminants, including chlorinated hydrocarbons, by acting as an electron donor in redox reactions. wright.edunih.gov The use of nanoscale ZVI (nZVI) is particularly advantageous due to its high specific surface area and reactivity, which leads to significantly faster degradation rates compared to larger iron particles. nih.govresearchgate.net
The primary mechanism for the degradation of chlorinated solvents by ZVI is reductive dechlorination. siremlab.com This process can occur through two main pathways:
Hydrogenolysis: A sequential process where a chlorine atom is replaced by a hydrogen atom.
Reductive β-elimination: A pathway that can prevent the formation of toxic daughter products like dichloroethene (DCE) and vinyl chloride. siremlab.com
ZVI can participate in the dechlorination process through several mechanisms: direct electrolytic reduction at the iron surface, reduction by hydrogen gas produced during iron corrosion, and reduction by dissolved ferrous iron (Fe²⁺) generated from the corrosion process. dtic.mil The combination of ZVI with bioremediation can be synergistic, as the hydrogen produced during ZVI corrosion serves as an electron donor for dehalorespiring bacteria. siremlab.com
Table 2: Applications of ZVI for Chlorinated Contaminant Remediation
| ZVI Application | Target Contaminants | Key Findings | Reference |
|---|---|---|---|
| Permeable Reactive Barriers (PRBs) | Chlorinated hydrocarbons, metals, nitroaromatics | Effective for long-term, in-situ groundwater treatment. nih.gov | nih.gov |
| Nanoscale ZVI (nZVI) Injection | Hexachlorocyclohexane (HCH) isomers, Trichloroethene (TCE) | Coupled with biostimulation, removed 85% of total HCHs. nih.gov Achieved complete degradation of TCE in lab tests. researchgate.net | researchgate.netnih.gov |
| Microscale ZVI (MZVI) | Hexachlorobenzene (HCB) | Surface area normalized rate constant of 1.5 × 10⁻⁴ L h⁻¹ m⁻². researchgate.net | researchgate.net |
| ZVI-enhanced Bioremediation | Chlorinated solvents | ZVI provides a kick-start to biological processes and generates hydrogen for reductive dechlorination. siremlab.com | siremlab.com |
The design of dechlorination reactors is critical for the effective treatment of water contaminated with chlorinated hydrocarbons. Different reactor configurations are employed depending on the specific application, whether it's for gas-phase or liquid-phase treatment.
For gas-phase hydrodechlorination of compounds like 1,2-dichloroethane, a flow gravimetric setup with a quartz reactor containing a catalyst can be utilized. mdpi.com The performance is highly dependent on temperature and hydrogen concentration, which influence the selectivity towards hydrodechlorination or pyrolysis products. mdpi.com
In liquid-phase applications, catalytic hydrodechlorination is an effective method for treating chlorinated organic pollutants. rsc.org A continuous flow system using a micro-packed bed reactor (μPBR) has shown high efficiency. rsc.org In one study using a palladium on activated carbon (Pd/AC) catalyst to treat chlorobenzene, 100% conversion and selectivity were achieved under optimal conditions, with no significant catalyst deactivation over 100 hours. rsc.org Slurry reactors are also used for aqueous-phase hydrodechlorination, where parameters like catalyst loading, hydrogen pressure, and temperature are optimized to achieve complete dechlorination. aiche.org
Table 3: Performance of Different Dechlorination Reactor Designs
| Reactor Type | Catalyst | Target Compound | Key Performance Metrics | Reference |
|---|---|---|---|---|
| Micro-packed Bed Reactor (μPBR) | Palladium on Activated Carbon (Pd/AC) | Chlorobenzene | 100% conversion and selectivity; stable for 100 hours. rsc.org | rsc.org |
| Slurry Reactor | Ruthenium on Carbon (Ru/C) or Titania (Ru/TiO₂) | Various chlorinated organic compounds | Complete dechlorination within 1 hour under mild conditions (T ≤ 373 K). aiche.org | aiche.org |
| Flow Gravimetric Reactor (Gas-phase) | Nickel-Alumina (Ni/Al₂O₃) | 1,2-dichloroethane | Performance dependent on temperature (350–650 °C) and H₂ concentration (0–98 vol%). mdpi.com | mdpi.com |
Adsorption-based Treatment Technologies
Adsorption is a widely used technology for removing organic contaminants from water. encyclopedia.pubmdpi.com The process involves the accumulation of substances at the interface of a solid adsorbent and the liquid phase. Granular activated carbon (GAC) is one of the most common and effective adsorbents for this purpose. wqa.org
The effectiveness of GAC is attributed to its highly porous structure and large surface area, which provides numerous sites for organic molecules to attach. wqa.org Studies have investigated the removal of HCBD and other chlorinated pesticides from water using various adsorbents, including GAC, zeolite, and activated sludge. researchgate.net In one comparative study, GAC achieved a removal efficiency of 64.5% for HCBD after a 3-hour contact time. researchgate.net Zeolite and activated sludge have also shown high removal efficiencies for other chlorinated compounds. researchgate.net
The performance of GAC filters is influenced by factors such as the empty bed contact time (EBCT), the age of the carbon, and competition from other organic matter in the water. nih.govmdpi.com For instance, the removal efficiency for some organic micropollutants in a full-scale GAC filter was found to be relatively low (<25%) due to the age of the carbon. mdpi.com
Table 4: Removal Efficiency of Adsorbents for Chlorinated Pesticides
| Adsorbent | Target Compound | Removal Efficiency | Contact Time | Reference |
|---|---|---|---|---|
| Granular Activated Carbon (GAC) | This compound (HCBD) | 64.5% | 3 hours | researchgate.net |
| Granular Activated Carbon (GAC) | Heptachlor (HCH) | 60.5% | 3 hours | researchgate.net |
| Granular Activated Carbon (GAC) | Hexachlorobenzene (HCB) | 59.9% | 3 hours | researchgate.net |
| Zeolite (Zeo) | Hexachlorobenzene (HCHB) | Nearly 99% | 0.5 hours | researchgate.net |
| Activated Sludge (AS) | Heptachlor (HC) | 99.1% | 0.5 hours | researchgate.net |
| Activated Sludge (AS) | Hexachlorobenzene (HCB) | 98.8% | 0.5 hours | researchgate.net |
Sources, Emissions, and Industrial By Product Formation of Hexachloro 1,3 Butadiene
Anthropogenic Origins and By-product Formation
The primary source of HCBD is its inadvertent formation during the production of various chlorinated hydrocarbons. eurochlor.orgcdc.gov It is also generated in other industrial processes, such as the manufacturing of magnesium. epa.govchemicalbook.com While it was previously used commercially in products like heat transfer fluids, solvents, and hydraulic fluids, intentional production has largely ceased in many parts of the world, including Europe, Japan, Canada, and the United States. epa.govchemicalbook.comguidechem.com However, its unintentional formation continues to be a significant source of environmental release. pops.intguidechem.com
Hexachloro-1,3-butadiene is principally generated as a waste by-product in the manufacture of chlorinated solvents, particularly perchloroethylene (also known as tetrachloroethylene), trichloroethylene (B50587), and carbon tetrachloride. researchgate.neteurochlor.orgcdc.govguidechem.com These processes often involve chlorinolysis, a radical chain reaction where hydrocarbons are exposed to chlorine gas at high temperatures, leading to the formation of various chlorinated compounds, including HCBD as an impurity in the heavy fractions or "heavy ends". eurochlor.orgwikipedia.orggoogle.com
Research into emissions from chemical plants has found significant concentrations of HCBD in various process samples. For instance, in a plant producing trichloroethylene and tetrachloroethylene (B127269), the highest concentrations were found in the bottom residue, reaching up to 243,000 mg/mL. hep.com.cn Another study investigating two tetrachloroethylene factories in China found HCBD in all intermediate product and residue samples, with concentrations ranging from 0.062 to 44,900 mg/kg. nih.gov In the 1970s, the amount of HCBD formed as a by-product was estimated to be about 1.5% of the total perchloroethylene production. eurochlor.org In 1982, the U.S. Environmental Protection Agency (EPA) reported that approximately 28 million pounds of HCBD were inadvertently produced as a waste by-product from this source. cdc.gov
The production of magnesium through electrolysis can also lead to the unintentional formation of HCBD. epa.govchemicalbook.comhep.com.cnnih.gov This process involves the use of chlorine, and under certain conditions, HCBD can be generated as a by-product. pops.int While the primary source remains the chlorinated hydrocarbon industry, magnesium manufacturing is recognized as a contributing industrial source of HCBD emissions. epa.govhep.com.cn
Historical and Current Environmental Release Dynamics
Environmental releases of HCBD have occurred through various pathways, including atmospheric emissions, wastewater discharges, and the disposal of industrial waste. eurochlor.org Historically, large quantities were generated and released. For example, in 1975, an estimated 8 million pounds of HCBD were generated as a waste by-product in the United States, with 0.1 million pounds released into the environment. epa.gov During the 1970s and 1980s, worldwide annual production of HCBD in heavy fractions from chlorination processes was estimated to be around 10,000 tonnes. eurochlor.org
| Year | Region/Scope | Estimated Quantity | Type | Source |
|---|---|---|---|---|
| 1975 | United States | 8 million lbs | Waste By-product Generation | epa.gov |
| 1975 | United States | 0.1 million lbs | Environmental Release | epa.gov |
| 1982 | United States | ~28 million lbs | Waste By-product Generation | cdc.gov |
| 1982 | Worldwide | 10,000 tonnes | Annual Production in Heavy Fractions | eurochlor.org |
| 1985 | Global | 3,200 tonnes/year | Annual Emission Rate (Calculated) | eurochlor.org |
HCBD is released into the atmosphere from the industrial facilities where it is generated as a by-product. eurochlor.org This can occur through emissions from industrial stacks as a vapor or adsorbed to airborne particulate matter. cdc.gov A 2017 EPA report noted that facilities in the chemical and hazardous waste industries generated over 10.6 million pounds of HCBD waste, with 2,311 pounds released directly to the air. epa.gov
Recent research has focused on quantifying unintentional HCBD emissions from various industrial sources by analyzing fine particulate matter. High emission concentrations have been identified in sectors such as secondary copper smelting, electric arc furnace steelmaking, and hazardous waste incineration. researchgate.netnih.gov
| Industrial Source | Average HCBD Concentration (ng/g) | Source |
|---|---|---|
| Secondary Copper Smelting | 1380 | researchgate.netnih.gov |
| Electric Arc Furnace Steelmaking | 37.2 | nih.gov |
| Hazardous Waste Incineration | 43.8 | nih.gov |
| Municipal Solid Waste Incineration | 1.39 - 7.81 | nih.gov |
| Coal-Fired Power Plants | 0.1 - 46.3 | nih.gov |
Industrial wastewater is another significant pathway for the release of HCBD into the environment. eurochlor.org Effluents from chlorinated hydrocarbon manufacturing plants can contain HCBD, which is then discharged into rivers and other bodies of water. eurochlor.org Historically, this was a major source of contamination. eurochlor.org In Europe, surveys indicated a substantial decrease in HCBD emissions to water from chlor-alkali production sites, from 100 kg/year in 1997 to 2.4 kg/year in 2002. eurochlor.org According to the 2001 EU-EPER database, there were reported emissions to water of 25.63 kg from the manufacture of organic chemicals and solvents. eurochlor.org
The disposal of waste streams from chlorinated hydrocarbon production is a primary route for HCBD release. eurochlor.org These waste products, which can contain 33–80% HCBD, are managed through methods including incineration and landfilling. cdc.gov
Incineration is a common disposal method for HCBD-containing hazardous waste. eurochlor.orgcdc.gov However, HCBD has been detected in the fly ash from these incinerators, indicating that incineration can also be a source of environmental release. cdc.govnih.gov Studies have found HCBD concentrations in fly ash from industrial waste incineration at 0.25 ng/g. nih.gov
Disposal of industrial waste in landfills is another potential source of release to soil and groundwater. eurochlor.orgcdc.gov In 1982, it was estimated that 0.2% of the 27 million pounds of HCBD waste generated in the U.S. was disposed of in landfills, equating to approximately 54,000 pounds released to soil. cdc.gov Historically, the landfilling of heavy fractions from the production of chlorinated organic compounds has been a source of contamination. brsmeas.org
Future Research Directions and Emerging Challenges in Hexachloro 1,3 Butadiene Studies
Integrated Multi-Media Environmental Modeling and Risk Assessment
Future research on hexachloro-1,3-butadiene (HCBD) necessitates the development and application of integrated multi-media environmental models to better understand its fate, transport, and potential risks. These models are crucial for predicting the distribution of HCBD across various environmental compartments, including air, water, soil, and sediment.
A simple Mackay level I model, which estimates the equilibrium distribution of a chemical in the environment, predicts that approximately 97.8% of HCBD will partition to air, 1.0% to soil, 1.0% to sediment, and 0.2% to water. eurochlor.org However, such models also indicate that HCBD tends to remain in the environmental compartment into which it is released, with limited transport between compartments, except for volatilization from water to air and adsorption to sediment. eurochlor.org More sophisticated multi-scale, multimedia fate and transport models are needed to refine these predictions and assess multi-pathway population exposure. researchgate.net
These advanced models should incorporate a range of chemical and physical properties of HCBD, as well as site-specific environmental conditions, to provide a more accurate picture of its environmental behavior. cdc.govepa.gov The goal of these modeling efforts is to enhance risk assessments by correlating exposure levels in different environmental media with potential health risks for both human and ecological receptors. cdc.gov This includes assessing the risk to aquatic organisms, sediment-dwelling organisms, and predators in the food chain through secondary poisoning. eurochlor.org
Table 1: Key Parameters for HCBD Environmental Modeling
| Parameter | Value | Reference |
| Water Solubility | ~3.2 mg/L | eurochlor.org |
| Log Octanol/Water Partition Coefficient (log Kow) | ~4.9 | eurochlor.orgnih.gov |
| Henry's Law Constant | 1.03 x 10⁻³ atm-m³/mol | nih.gov |
| Vapor Pressure | High | eti-swiss.com |
Interactive Data Table: Predicted Environmental Distribution of HCBD (Mackay Level I Model)
Note: This table is based on a simplified model and actual distribution may vary based on environmental conditions.
Elucidation of Complex Metabolic Pathways and Species-Specific Responses
A significant challenge in understanding the toxicology of HCBD lies in elucidating its complex metabolic pathways and the notable species-specific differences in response. The primary metabolic pathway for HCBD involves conjugation with glutathione (B108866) (GSH), primarily in the liver. cdc.goviarc.fr This initial step leads to the formation of S-(pentachlorobutadienyl)glutathione (PCBG). researchgate.net
PCBG is then further metabolized to a cysteine conjugate, which can be acted upon by the enzyme β-lyase to produce reactive intermediates that are thought to be responsible for the compound's toxicity, particularly to the kidneys. cdc.govca.gov While oxidative metabolism is a key pathway for similar compounds like trichloroethylene (B50587) and tetrachloroethylene (B127269), it has not been demonstrated to be a significant pathway for HCBD in several in vitro and in vivo studies. uzh.ch
Marked species and even sex-specific differences in metabolism and toxicity have been observed. For instance, female rats are more susceptible to the nephrotoxic effects of HCBD than males, which correlates with a significant depletion of renal GSH in females, while males show more pronounced depletion of hepatic GSH. annualreviews.org Similarly, studies on other persistent organic pollutants like hexabromocyclododecanes (HBCDs) have shown that biotransformation rates can be significantly slower in trout compared to rats, highlighting the need for caution when extrapolating findings from animal studies to other species, including humans. nih.govacs.org The bioisomerization of different HBCD isomers also varies between species, such as different types of earthworms. epa.gov
Future research should focus on:
Identifying all metabolites of HCBD in various species.
Characterizing the enzymes involved in each step of the metabolic pathway.
Understanding the mechanisms behind the observed species- and sex-specific differences in susceptibility to HCBD toxicity.
Development of Novel and Sustainable Remediation Technologies
Addressing HCBD contamination requires the development of innovative and sustainable remediation technologies. Current research is exploring various biological and chemical methods to degrade or remove HCBD from contaminated environments.
Bioremediation, which utilizes microorganisms to break down contaminants, is a promising approach. tandfonline.com Researchers have isolated bacterial strains, such as Serratia marcescens HL1, that are capable of using HCBD as a sole carbon and energy source under aerobic conditions. nih.gov This strain has been shown to effectively remove HCBD from culture fluids. nih.gov Future work in this area should focus on identifying and isolating more microorganisms, particularly anaerobic ones capable of reductive dechlorination, and developing highly efficient degradation cultures for in-situ bioremediation of contaminated sites. ijournals.cn The use of multi-omics techniques can help in understanding the microbial community structure and their synergistic mechanisms in degrading HCBD. ijournals.cn
Advanced oxidation processes (AOPs) represent another avenue for HCBD remediation. These technologies use powerful oxidizing agents, such as hydroxyl radicals, to break down persistent organic pollutants. Other potential remediation strategies include in situ chemical reduction using zero-valent iron (ZVI), sorption, and vapor intrusion mitigation. regenesis.com The development of online monitoring techniques, such as those using redox potential, could improve the process control of bioremediation reactors and serve as on-site biosensors. magtech.com.cn
Longitudinal Studies on Environmental Concentrations and Human Exposure
Longitudinal studies are critical for understanding the trends of HCBD concentrations in the environment and in human populations over time. Such studies provide valuable data for assessing the effectiveness of regulatory measures and for identifying ongoing sources of exposure.
Historically, HCBD has been detected in various environmental media, including air, water, and sediment. who.int For example, in the Great Lakes region of Canada, older sediment layers from around 1960 contained higher concentrations of HCBD (up to 550 µg/kg wet weight) compared to more recent measurements. who.int While data suggests a general downward trend in environmental levels in some areas, continued monitoring is essential. epa.gov
Human exposure to HCBD can occur through various pathways, including the consumption of contaminated food and inhalation of contaminated air. epa.govresearchgate.net Studies have detected HCBD in human urine, blood, and tissues. who.int A Korean study found HCBD in various food products, although the estimated daily intakes were below the tolerable daily intake. tandfonline.com In contrast, a study in China found high levels of HCBD in the air and soil around tetrachloroethylene factories, suggesting potential health risks for workers. nih.gov
Future longitudinal studies should aim to:
Establish long-term monitoring programs for HCBD in various environmental compartments globally.
Conduct repeated human biomonitoring studies to track exposure levels in different populations.
Investigate the correlation between environmental concentrations and human body burdens to better understand exposure pathways. cdc.govgovinfo.gov
Table 2: Reported HCBD Concentrations in Environmental and Human Samples
| Matrix | Concentration Range | Location/Study | Reference |
| Air | 1.46 - 5530 µg/m³ | Near tetrachloroethylene factories, China | nih.gov |
| Ambient Air | Mean: 0.42 µg/m³, Median: 0.04 µg/m³ | USA | epa.gov |
| Urban Air | < 0.5 µg/m³ | Various cities | who.int |
| River Water | Up to 2 µg/L | Europe | who.int |
| Great Lakes Water | ~1 ng/L | Canada | who.int |
| Bottom Sediment | Up to 120 µg/kg dry weight | Great Lakes, Canada | who.int |
| Soil | 4.13 - 2180 µg/kg | Near tetrachloroethylene factories, China | nih.gov |
| Fish | Mean: 0.6 ng/g | USA | epa.gov |
| Human Urine | Up to 20 mg/L | Occupational exposure | who.int |
Predictive Toxicology and In Silico Approaches
Predictive toxicology and in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, offer powerful tools for assessing the potential toxicity of chemicals like HCBD and for prioritizing them for further testing. scispace.comvu.nl These computational approaches use the chemical structure of a compound to predict its biological activity and toxicological properties.
QSAR models can be developed to predict various toxicological endpoints, including acute toxicity to aquatic organisms. researchgate.net For HCBD, these models can help in understanding its mode of toxic action, which has been classified as electrophilic or proelectrophilic. oup.com In silico approaches can also be used to estimate key physicochemical properties that influence the environmental fate of HCBD, such as its octanol-water partition coefficient. nih.gov
The development of robust and validated in silico models for HCBD can:
Reduce the reliance on animal testing.
Provide rapid screening of potential risks.
Aid in the design of safer chemical alternatives.
Help to elucidate the mechanisms of toxicity by identifying the structural features responsible for adverse effects. amazonaws.com
Future research in this area should focus on developing more sophisticated QSAR models that can predict a wider range of toxicological endpoints for HCBD and its metabolites with greater accuracy.
Global Perspectives on this compound Management and Research Harmonization
Given that HCBD is a persistent organic pollutant (POP) capable of long-range environmental transport, a global and harmonized approach to its management and research is essential. ijournals.cnpops.int HCBD is regulated under international agreements such as the Stockholm Convention and the UN Convention on Long-Range Transboundary Air Pollution (CLRTAP). pops.intnaturvardsverket.se
The Stockholm Convention, in particular, requires parties to eliminate the production and use of HCBD. pops.int Many countries, including those in the European Union, the United States, and Canada, have already ceased intentional production of HCBD. eti-swiss.combasel.int However, unintentional production as a by-product of certain industrial processes remains a concern. researchgate.netnaturvardsverket.se
Effective global management requires:
International cooperation in monitoring environmental levels of HCBD.
Sharing of data and research findings among countries.
Harmonization of risk assessment methodologies and regulatory standards.
Development of and adherence to best available techniques (BAT) and best environmental practices (BEP) to minimize unintentional releases. pops.int
Future efforts should focus on strengthening international collaborations to ensure a consistent and effective global strategy for managing the risks associated with HCBD. This includes providing technical and financial assistance to developing countries to help them meet their obligations under international conventions.
Q & A
Q. What are the primary sources and environmental occurrence pathways of HCBD?
HCBD is predominantly generated as a by-product during the synthesis of chlorinated hydrocarbons such as tetrachloroethylene, trichloroethylene, and carbon tetrachloride . Industrial waste streams from these processes are significant contributors to environmental release. HCBD has been detected in soil, sediment, and biota near chemical plants, with elevated concentrations observed in wastewater treatment biosolids and agricultural soils due to historical pesticide use . Methodologically, gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase microextraction (SPME) is recommended for tracking HCBD distribution in environmental matrices .
Q. What analytical methods are reliable for detecting HCBD in air, water, and soil?
For air sampling, Chromosorb 101 adsorbent traps HCBD vapors effectively at a flow rate of 3 L/min, achieving 94% collection efficiency and a detection limit of 28 ng/m³ . In aqueous and solid samples, liquid-liquid extraction (LLE) or accelerated solvent extraction (ASE) followed by GC-electron capture detection (ECD) provides sensitivity at sub-ppb levels. Quality control requires spiked matrix recovery tests (85–110%) to account for matrix interference .
Q. What are the established toxicity profiles of HCBD in mammalian models?
HCBD exhibits nephrotoxicity targeting the pars recta of the proximal tubule in rodents. Subchronic exposure (10–50 mg/kg/day for 14 days) induces tubular necrosis, reflected in biomarkers like urinary α-glutathione S-transferase (α-GST) and kidney injury molecule-1 (KIM-1) . Strain- and sex-dependent variations are notable; Fischer 344 rats show higher susceptibility than Sprague-Dawley rats, and males are more affected due to hormonal modulation of metabolic activation .
Q. How persistent is HCBD in environmental compartments, and what factors influence its degradation?
Reported half-lives vary: 3–30 days in river water (aerobic), 30–300 days in groundwater (anaerobic), and >1 year in sediments . Aerobic degradation is facilitated by microbial consortia from sewage sludge, achieving 100% removal in 7 days under optimized conditions (25°C, pH 7) . Key factors include redox conditions, organic carbon content, and microbial diversity. Sediment-water partitioning (log Koc = 3.7–5.4) limits mobility, favoring sequestration in organic-rich soils .
Advanced Research Questions
Q. What microbial pathways drive HCBD degradation, and how can they be harnessed for bioremediation?
Reductive dechlorination under methanogenic conditions transforms HCBD to (E,E)-1,2,3,4-tetrachlorobutadiene via anaerobic bacteria (e.g., Dehalococcoides spp.), using hydrogen as an electron donor . Enrichment cultures require strict anoxia and co-substrates (e.g., methanol) to sustain dechlorination rates. Aerobic degradation is less efficient but involves Pseudomonas spp. oxidizing HCBD to chlorinated aldehydes . Field applications demand bioaugmentation with acclimated consortia and biostimulation using electron donors (e.g., lactate) .
Q. What molecular mechanisms underlie HCBD-induced nephrotoxicity, and how can biomarkers improve risk assessment?
HCBD is metabolized in the liver via glutathione (GSH) conjugation to form S-(1,2,3,4,4-pentachlorobutadienyl)-GSH, which is transported to the kidneys. Renal β-lyase cleavage releases reactive thioketenes, causing mitochondrial dysfunction and oxidative stress . Advanced models use transcriptomics to identify upregulated genes (e.g., Hmox1, Nqo1) linked to oxidative damage. Urinary α-GST and KIM-1 are validated biomarkers for early detection of tubular injury in longitudinal studies .
Q. How can industrial processes minimize HCBD formation as a by-product?
Optimizing chlorination reactors to reduce temperatures (<200°C) and residence time decreases HCBD yields during trichloroethylene production . Catalytic converters with Pd/Rh catalysts degrade HCBD in off-gas streams (>90% efficiency at 300°C) . Life-cycle assessments (LCAs) recommend real-time monitoring via Fourier-transform infrared (FTIR) spectroscopy to identify process deviations .
Q. Why do discrepancies exist in reported HCBD degradation rates across studies?
Variability arises from experimental conditions: aerobic studies using sewage inoculum report faster degradation (7 days) than field-based river water measurements (30 days) due to microbial community differences . Sediment organic matter (SOM) content also retards degradation by sequestering HCBD, reducing bioavailability. Standardized OECD 308/309 protocols are advised for comparative assessments .
Q. What emerging applications does HCBD have in materials science?
HCBD serves as a functional additive in lithium-metal batteries, forming a halogen-rich solid electrolyte interphase (SEI) that suppresses dendrite growth. Electrolytes with 0.5 wt% HCBD enhance cycle stability (200 cycles at 1C) by promoting LiF and LiCl formation via electrochemical decomposition . In situ Raman spectroscopy confirms SEI homogeneity, critical for high-energy-density applications .
Q. How does reductive dechlorination of HCBD differ across sediment types?
Rhine River sediments (high organic carbon, pH 6.5–7.5) achieve >99% HCBD dechlorination to tetrachlorobutadiene under methanogenic conditions, while sandy sediments (low SOM) show <10% removal due to limited electron donor availability . Column studies recommend amending low-SOM sediments with activated carbon or biochar to enhance microbial attachment and electron transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
